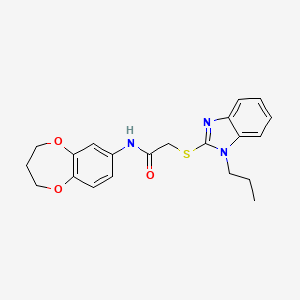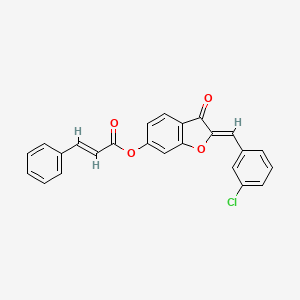![molecular formula C14H16N2O5S B15108116 Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- CAS No. 1396966-38-3](/img/structure/B15108116.png)
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- is a derivative of the amino acid cysteine This compound is notable for its unique structure, which includes a methoxyphenyl group and a pyrrolidinyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- typically involves the reaction of cysteine with 1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl chloride. The reaction is carried out in an aqueous buffer, such as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) at pH 8.0, with tris(2-carboxyethyl)phosphine (TCEP) to prevent cystine formation . The addition of 10% acetonitrile as a co-solvent is necessary to dissolve the diaryliodonium salt used in the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or TCEP.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), copper phenanthroline (Cu:phen).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Acetonitrile, aqueous buffers like HEPES.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- has several scientific research applications:
作用機序
The mechanism of action of Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- involves its interaction with specific molecular targets. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various cellular pathways, including those involved in redox regulation and signal transduction .
類似化合物との比較
Similar Compounds
S-Trityl-L-cysteine: A selective inhibitor of kinesin spindle protein with potent antitumor activity.
1-(2-methoxyphenyl)piperazine: Used in the synthesis of urapidil, an antihypertensive drug.
Uniqueness
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- is unique due to its specific structure, which combines a methoxyphenyl group with a pyrrolidinyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
1396966-38-3 |
|---|---|
分子式 |
C14H16N2O5S |
分子量 |
324.35 g/mol |
IUPAC名 |
2-amino-3-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-21-10-5-3-2-4-9(10)16-12(17)6-11(13(16)18)22-7-8(15)14(19)20/h2-5,8,11H,6-7,15H2,1H3,(H,19,20) |
InChIキー |
FADSONIQLNPMBX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15108037.png)

![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15108056.png)
![Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate](/img/structure/B15108057.png)
![1-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15108058.png)
![2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide](/img/structure/B15108064.png)
![methyl 4,5-dimethoxy-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B15108075.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B15108079.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15108086.png)
![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide](/img/structure/B15108096.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15108097.png)

![2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B15108113.png)
![(2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carbox amide](/img/structure/B15108114.png)
